molecular formula C9H7ClF3N3OS B1460371 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide CAS No. 1823194-66-6

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide

Cat. No. B1460371
CAS RN: 1823194-66-6
M. Wt: 297.69 g/mol
InChI Key: HOYJHSGAGWCAAN-UHFFFAOYSA-N
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Description

The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions, respectively . The compound also contains a methoxyimino group and an ethanethioamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, being aromatic, would contribute to the compound’s stability. The electronegative atoms (such as nitrogen, oxygen, and fluorine) and the polar bonds they form would likely result in regions of partial positive and negative charge, making the compound polar .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .

Scientific Research Applications

Novel Synthesis Approaches

  • Synthesis of Trifluoromethyl-Substituted Pyridinol Derivatives : A study by Flögel et al. (2004) demonstrated the synthesis of trifluoromethyl-substituted pyridinol derivatives through an unusual reaction mechanism. This involves the transformation of iminoallene into a mixture of enamide and pyridinol derivatives, highlighting an innovative pathway for creating pyridine derivatives with potential applications in pharmaceuticals and agrochemicals (Flögel et al., 2004).

Crystal Structure Characterization

  • Characterization of Methyl 2-(Methoxyimino)-2-Phenyl Acetate : Mao et al. (2015) characterized the crystal structure of a compound with a similar functional group arrangement, providing insight into the molecular interactions and packing within the crystal. Such studies are fundamental for understanding the physical properties of new materials and their potential applications in various industries (Mao et al., 2015).

Chemical Reactivity and Mechanisms

  • Azirine Strategy for Synthesis of Pyrrole Carboxylates : Khlebnikov et al. (2018) explored the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using an azirine ring expansion strategy. This method provides a novel approach to synthesize aminopyrroles, which are important in the development of pharmaceuticals (Khlebnikov et al., 2018).

Material Science and Engineering

  • Development of Sky-Blue-Emitting Ir(III) Phosphors : Chang et al. (2013) synthesized a new class of sky-blue-emitting Ir(III) phosphors using pyridyl pyrimidine cyclometalates. These materials have applications in organic light-emitting diodes (OLEDs), contributing to the development of high-performance display and lighting technologies (Chang et al., 2013).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a pesticide), it’s difficult to predict its mechanism of action. If used as a drug, it would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising biological activity, it could be further developed and studied as a pharmaceutical compound .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3OS/c1-17-16-7(8(14)18)6-5(10)2-4(3-15-6)9(11,12)13/h2-3H,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYJHSGAGWCAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide

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